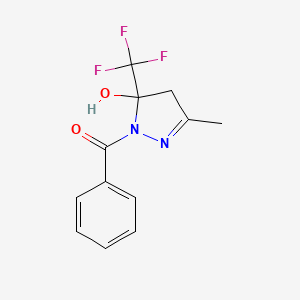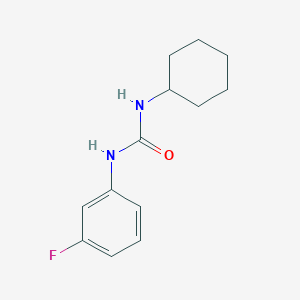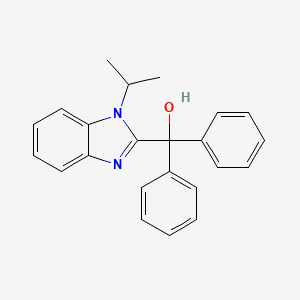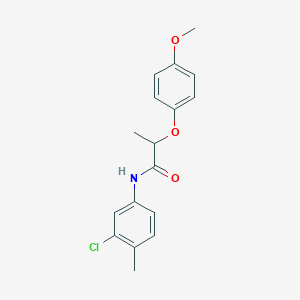
N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DCPG is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用机制
DCPG acts as a potent and selective antagonist of N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide by binding to the allosteric site of the receptor. This results in the inhibition of the downstream signaling pathways that are involved in synaptic plasticity, learning, and memory. DCPG has been shown to block the effects of glutamate, which is the primary neurotransmitter involved in these processes.
Biochemical and physiological effects:
DCPG has been shown to have both acute and chronic effects on synaptic plasticity, learning, and memory. Acutely, DCPG blocks the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Chronic administration of DCPG has been shown to impair spatial learning and memory in rodents. DCPG has also been shown to modulate the activity of dopamine neurons in the ventral tegmental area, which is involved in drug addiction and reward.
实验室实验的优点和局限性
One of the main advantages of using DCPG in lab experiments is its high potency and selectivity for N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. This allows for precise modulation of N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide activity without affecting other receptors. However, one limitation of using DCPG is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, DCPG has a relatively short half-life, which can limit its effectiveness in chronic studies.
未来方向
There are several future directions for research on DCPG. One area of interest is the development of more potent and selective N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide antagonists that can be used in clinical applications. Another area of interest is the investigation of the effects of N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide antagonists on other neurological disorders such as depression and anxiety. Additionally, further studies are needed to investigate the long-term effects of DCPG on learning and memory, as well as its potential for use in drug addiction and withdrawal.
合成方法
DCPG can be synthesized through a multi-step procedure involving the reaction of 3,5-dichloroaniline with phenylsulfonyl chloride to form N-(3,5-dichlorophenyl)-N-phenylsulfonamide. This intermediate is then reacted with N-Boc-glycine in the presence of triethylamine to form the protected glycine derivative. Finally, the Boc group is removed using trifluoroacetic acid to yield DCPG.
科学研究应用
DCPG has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide, which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and fragile X syndrome. DCPG has been used as a research tool to investigate the role of N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in synaptic plasticity, learning, and memory. It has also been used to study the effects of N~2~-(3,5-dichlorophenyl)-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide antagonists on drug addiction and withdrawal.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-11-16(22)13-18(12-15)24(28(26,27)19-9-5-2-6-10-19)14-20(25)23-17-7-3-1-4-8-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOTWVLUKWCYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-dichlorophenyl)-N-phenyl-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)


![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)